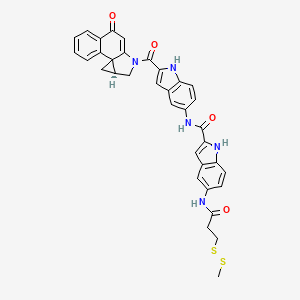
DC10SMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DC10SMe is a DNA alkylating agent that is primarily used in the synthesis of antibody-drug conjugates (ADCs). It exhibits potent cytotoxicity against various cancer cell lines, including Ramos, Namalwa, and HL60/s cells, with IC50 values of 15 pM, 12 pM, and 12 pM, respectively . The compound’s ability to form DNA adducts makes it a valuable tool in targeted cancer therapies.
準備方法
Synthetic Routes and Reaction Conditions
DC10SMe is synthesized through a series of chemical reactions that involve the formation of a cyclopropyl group and subsequent alkylation. The synthetic route typically includes the following steps:
- Formation of the cyclopropyl group.
- Alkylation with an adenine residue to form a DNA adduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced under controlled laboratory conditions to ensure high purity and efficacy. The production process involves stringent quality control measures to maintain the compound’s integrity and potency .
化学反応の分析
Types of Reactions
DC10SMe primarily undergoes alkylation reactions. It is an active cyclopropyl form that undergoes N-3 alkylation with an adenine residue, forming a DNA adduct .
Common Reagents and Conditions
The alkylation reactions involving this compound typically require:
- Cyclopropyl group formation reagents.
- Adenine residues for alkylation.
- Controlled laboratory conditions to ensure the stability and reactivity of the compound .
Major Products Formed
The major product formed from the reaction of this compound is a DNA adduct, which is crucial for its function as a DNA alkylating agent in targeted cancer therapies .
科学的研究の応用
DC10SMe has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in studies involving DNA damage and repair mechanisms.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapies.
Industry: Utilized in the production of specialized pharmaceuticals and research chemicals
作用機序
DC10SMe exerts its effects through DNA alkylation. The compound undergoes N-3 alkylation with an adenine residue, forming a DNA adduct. This adduct disrupts the DNA structure, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include DNA strands, where it forms covalent bonds, thereby inhibiting DNA replication and transcription .
類似化合物との比較
DC10SMe is unique in its potent DNA alkylating properties and its application in antibody-drug conjugates. Similar compounds include:
Duocarmycins: Another class of DNA alkylators used in ADCs.
Calicheamicins: DNA minor groove binders with similar cytotoxic properties.
Pyrrolobenzodiazepines: DNA crosslinkers used in targeted cancer therapies
This compound stands out due to its specific alkylation mechanism and its high potency against cancer cells, making it a valuable compound in the development of targeted cancer treatments.
特性
分子式 |
C35H29N5O4S2 |
|---|---|
分子量 |
647.8 g/mol |
IUPAC名 |
5-[3-(methyldisulfanyl)propanoylamino]-N-[2-[(13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C35H29N5O4S2/c1-45-46-11-10-32(42)36-22-6-8-26-19(12-22)14-28(38-26)33(43)37-23-7-9-27-20(13-23)15-29(39-27)34(44)40-18-21-17-35(21)25-5-3-2-4-24(25)30(41)16-31(35)40/h2-9,12-16,21,38-39H,10-11,17-18H2,1H3,(H,36,42)(H,37,43)/t21-,35?/m1/s1 |
InChIキー |
LMJIHUHQBTUVRR-HPUOVZDUSA-N |
異性体SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H]6CC67C5=CC(=O)C8=CC=CC=C78 |
正規SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=CC=CC=C78 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


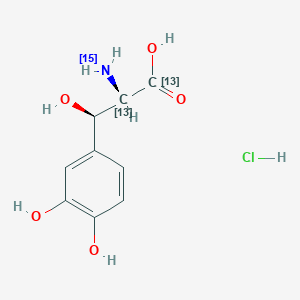
![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
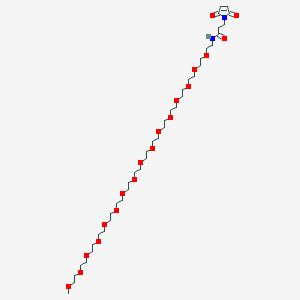
![2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B15144902.png)
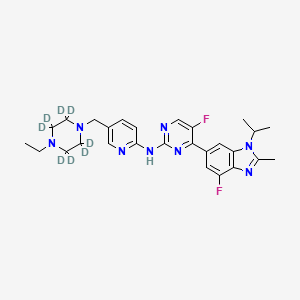
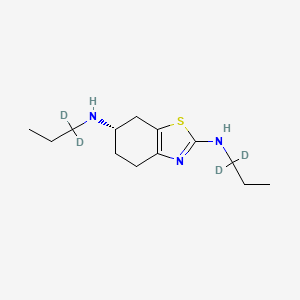
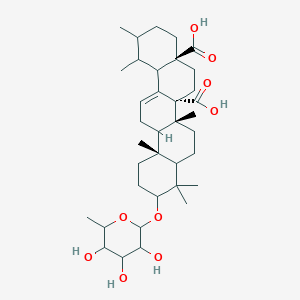
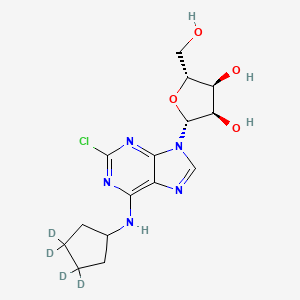
![2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B15144922.png)
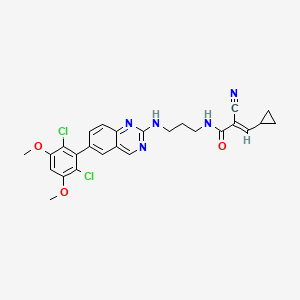
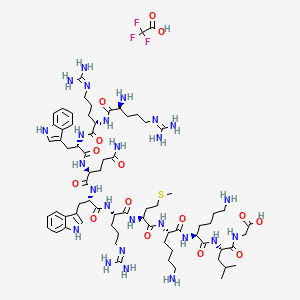
![(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;(3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15144932.png)
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)
